(2-Bromo-3-chlorophenyl)methanol
Overview
Description
“(2-Bromo-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrClO . It has a molecular weight of 221.48 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-3-chlorophenyl)methanol” consists of a phenyl ring substituted with bromine and chlorine atoms, and a methanol group .Physical And Chemical Properties Analysis
“(2-Bromo-3-chlorophenyl)methanol” has a molecular weight of 221.48 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not specified in the available resources.Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
- Enantiomeric Synthesis : A study by Zhang et al. (2014) detailed the synthesis of enantiomerically pure diarylethanes, starting from related chemical compounds. This process is significant for creating optically pure enantiomers with high enantiomeric purities, essential in pharmaceuticals and other applications (Zhang et al., 2014).
Biocatalytic Synthesis in Microreaction Systems
- Biocatalytic Synthesis : Chen et al. (2021) utilized a water-cyclohexane liquid-liquid system with recombinant E. coli as a whole-cell catalyst for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol. This method highlights a green, economical, and efficient synthesis pathway (Chen et al., 2021).
Photochemical Decomposition Studies
- Photochemical Decomposition : Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water solutions. Understanding the degradation behavior of such compounds is vital for assessing their environmental impact (Eriksson et al., 2004).
Bromination Methods in Organic Synthesis
- Selective Bromination : Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, which is crucial for the synthesis of bromo-substituted cyclopentenones, important in organic synthesis and for preparing various substances (Shirinian et al., 2012).
Impact on Lipid Dynamics
- Influence on Lipid Dynamics : Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, especially in biological and synthetic membranes. This study is crucial for understanding how solvents like methanol influence membrane properties (Nguyen et al., 2019).
Antibacterial Activity
- Antibacterial Properties : Li (2009) synthesized a compound from a methanol solution and examined its antibacterial activity. This study contributes to the development of new antibacterial agents (Li, 2009).
Betahistine Production
- Production of Betahistine : Ni et al. (2012) reported the production of a chiral intermediate of the anti-allergic drug Betahistine using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This research is significant for pharmaceutical manufacturing (Ni et al., 2012).
Solid Phase Extraction for Spectrophotometric Analysis
- Spectrophotometric Detection : Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, highlighting the versatility of such compounds in analytical chemistry (Mukdasai et al., 2016).
properties
IUPAC Name |
(2-bromo-3-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXFGIIUDAGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729412 | |
Record name | (2-Bromo-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-chlorophenyl)methanol | |
CAS RN |
1232407-29-2 | |
Record name | (2-Bromo-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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